molecular formula C18H15BrN2O3 B5010238 4-(5-bromo-2-hydroxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione

4-(5-bromo-2-hydroxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione

Cat. No. B5010238
M. Wt: 387.2 g/mol
InChI Key: DJNMRYXILIOFKU-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-bromo-2-hydroxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione, also known as Bromopyruvic acid (BrPA), is a small molecule that has gained attention in the scientific community due to its potential as an anti-cancer agent. BrPA has been shown to have a selective cytotoxic effect on cancer cells, making it an attractive candidate for cancer therapy.

Mechanism of Action

BrPA exerts its anti-cancer effects through several mechanisms. It inhibits the activity of key enzymes involved in the Warburg effect, such as hexokinase and lactate dehydrogenase. This leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, ultimately leading to cancer cell death. BrPA has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism.
Biochemical and Physiological Effects:
BrPA has been shown to have a selective cytotoxic effect on cancer cells, while sparing healthy cells. This is likely due to the differences in metabolic pathways between cancer cells and healthy cells. BrPA has also been shown to inhibit the Warburg effect, leading to a decrease in ATP production and an increase in ROS production. This ultimately leads to cancer cell death.

Advantages and Limitations for Lab Experiments

One advantage of BrPA is its selective cytotoxic effect on cancer cells, making it an attractive candidate for cancer therapy. However, one limitation is its potential toxicity to healthy cells at high concentrations. Additionally, more research is needed to determine the optimal dosage and administration route for BrPA.

Future Directions

1. Development of BrPA derivatives with improved efficacy and reduced toxicity.
2. Combination therapy with other anti-cancer agents to enhance the cytotoxic effect of BrPA.
3. Investigation of the potential use of BrPA in other diseases, such as metabolic disorders.
4. Development of BrPA-based imaging agents for cancer diagnosis and monitoring.
5. Investigation of the potential use of BrPA in combination with immunotherapy for cancer treatment.

Synthesis Methods

BrPA can be synthesized through several methods, including the reaction of bromoacetic acid with pyruvic acid, or the reaction of bromine with pyruvic acid. However, the most commonly used method involves the reaction of bromopyruvic acid methyl ester with hydrazine hydrate, followed by cyclization with acetic anhydride.

Scientific Research Applications

BrPA has been extensively studied for its potential as an anti-cancer agent. It has been shown to have a selective cytotoxic effect on cancer cells, while sparing healthy cells. BrPA has also been shown to inhibit the Warburg effect, a metabolic pathway that is commonly upregulated in cancer cells. This makes BrPA a promising candidate for cancer therapy.

properties

IUPAC Name

(4E)-4-[(5-bromo-2-hydroxyphenyl)methylidene]-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O3/c1-10-3-5-14(7-11(10)2)21-18(24)15(17(23)20-21)9-12-8-13(19)4-6-16(12)22/h3-9,22H,1-2H3,(H,20,23)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJNMRYXILIOFKU-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=C(C=CC(=C3)Br)O)C(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=C(C=CC(=C3)Br)O)/C(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.